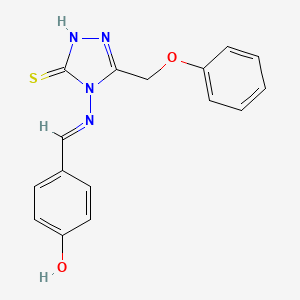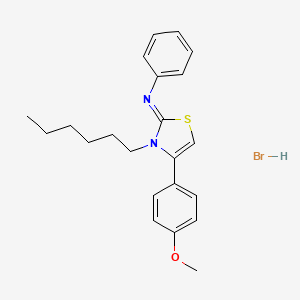![molecular formula C21H22N4O2S B11968352 methyl 4-[(E)-{[3-(4-tert-butylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate](/img/structure/B11968352.png)
methyl 4-[(E)-{[3-(4-tert-butylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ME 4-(((3-(4-TERT-BUTYL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE is a complex organic compound known for its unique chemical structure and properties This compound is part of the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ME 4-(((3-(4-TERT-BUTYL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This is usually achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Tert-Butyl Group: This step involves the alkylation of the triazole ring with tert-butyl halides under basic conditions.
Attachment of the Mercapto Group: This is done through a nucleophilic substitution reaction using thiol reagents.
Formation of the Benzoate Ester: The final step involves the esterification of the triazole derivative with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of ME 4-(((3-(4-TERT-BUTYL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
ME 4-(((3-(4-TERT-BUTYL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly employed.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, dihydrotriazoles, and various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
ME 4-(((3-(4-TERT-BUTYL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ME 4-(((3-(4-TERT-BUTYL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell proliferation, apoptosis, and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
ME 4-(((3-(4-TERT-BUTYL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE can be compared with other similar compounds, such as:
- 4-(3-(4-TERT-BUTYL-PH)-5-((2-ME-BENZYL)THIO)-4H-1,2,4-TRIAZOL-4-YL)PH ME ETHER
- 5-(4-TERT-BUTYL-PH)4-((2-ME-BENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
These compounds share structural similarities but differ in their functional groups and overall chemical behavior, highlighting the uniqueness of ME 4-(((3-(4-TERT-BUTYL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE.
Eigenschaften
Molekularformel |
C21H22N4O2S |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
methyl 4-[(E)-[3-(4-tert-butylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C21H22N4O2S/c1-21(2,3)17-11-9-15(10-12-17)18-23-24-20(28)25(18)22-13-14-5-7-16(8-6-14)19(26)27-4/h5-13H,1-4H3,(H,24,28)/b22-13+ |
InChI-Schlüssel |
XRTQDRZTEPTRGJ-LPYMAVHISA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)OC |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968296.png)

![5-(biphenyl-4-yl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11968312.png)
![11-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B11968314.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968318.png)
![Tricyclo[2.2.1.02,6]heptane-1-carboxamide](/img/structure/B11968321.png)
![N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide](/img/structure/B11968329.png)

![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11968334.png)
![2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane](/img/structure/B11968347.png)

![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968351.png)
